molecular formula C13H16O4S B172212 Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester CAS No. 16768-98-2

Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester

Cat. No.: B172212
CAS No.: 16768-98-2
M. Wt: 268.33 g/mol
InChI Key: WAHQCERRHFAQHG-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester is an organic compound that belongs to the class of sulfanyl esters This compound is characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester typically involves the reaction of ethyl acetoacetate with 3-methoxybenzenethiol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Ethyl acetoacetate+3-methoxybenzenethiolNaOEt, refluxEthyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate\text{Ethyl acetoacetate} + \text{3-methoxybenzenethiol} \xrightarrow{\text{NaOEt, reflux}} \text{this compound} Ethyl acetoacetate+3-methoxybenzenethiolNaOEt, reflux​Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester involves its interaction with various molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate: Similar structure but with a chloro substituent.

    Ethyl 4-[(3-methylphenyl)sulfanyl]-3-oxobutanoate: Similar structure but with a methyl substituent.

    Ethyl 4-[(3-hydroxyphenyl)sulfanyl]-3-oxobutanoate: Similar structure but with a hydroxy substituent.

Uniqueness

Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)sulfanyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-3-17-13(15)7-10(14)9-18-12-6-4-5-11(8-12)16-2/h4-6,8H,3,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHQCERRHFAQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618369
Record name Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16768-98-2
Record name Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 3-methoxy-benzenethiol (5.75 g, 41.0 mmol) and potassium carbonate (11.45 g, 82.02 mmol) in acetonitrile (150 mL) is added butanoic acid, 4-chloro-3-oxo-butanoic acid ethyl ester 6.12 mL, 45.11 mmol). The mixture is stirred at room temperature for 2 hours and filtered through a pad of diatomaceous earth. The filtrate is concentrated under reduced pressure. The residue is purified via silica gel chromatography eluting with 25-30% EtOAc/Hexanes to provide the title compound (10.9 g, 99%). MS: 267.0 (M−1)
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

Ethyl 4-chloroacetoacetate (32.6 g, 0.188 mol), 3-methoxythiophenol (25.1 g, 0.179 mol) and DMF (700 mL) are combined and degassed by bubbling nitrogen through the stirred mixture for about 10 min, then potassium carbonate (50 g, 0.36 mol) is added to the stirred mixture in one batch. This mixture is stirred under nitrogen at room temperature for 2 h, the mixture is filtered to remove potassium carbonate, then diluted with ethyl acetate. The resulting solution is washed with water, then 5% aq. NaCl. The combined organics are washed with brine, dried over Na2SO4. Concentration yields the title compound as yellow liquid. This material is used without purification.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 3-methoxy-benzenethiol (5.75 g, 41.0 mmol) and potassium carbonate (11.45 g, 82.02 mmol) in acetonitrile (150 mL) is added butanoic acid, 4-chloro-3-oxo-, ethyl ester (6.12 mL, 45.11 mmol) at 0° C. The mixture is stirred at room temperature for 2 hours and filtered through a pad of Celite®. The filtrate is concentrated and purified by silica gel chromatography with 25-30% EtOAc/Hexanes to provide 4-(3-methoxy-phenylsulfanyl)-3-oxo-butyric acid ethyl ester (10.9 g, 99%) ES/MS m/e 267.0 (M−1).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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